

Ozagrel Sodium vs. Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ozagrel

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme critical in the arachidonic acid cascade.^{[1][2]} By blocking the production of TXA2, a powerful mediator of platelet aggregation and vasoconstriction, **Ozagrel** is a valuable tool in the research of thrombosis, ischemic stroke, and other cardiovascular disorders.^{[3][4]} This technical guide provides a comprehensive comparison of two commonly used salt forms of **Ozagrel**: the sodium salt and the hydrochloride salt. This document outlines their chemical properties, mechanism of action, and applications in research, with a focus on providing detailed experimental protocols and quantitative data to aid in study design and execution.

Chemical and Physical Properties

The selection of a salt form for a drug candidate can significantly impact its physicochemical properties, including solubility, stability, and bioavailability. While both **Ozagrel** sodium and **Ozagrel** hydrochloride share the same active moiety, their salt forms lead to differences in their chemical and physical characteristics.

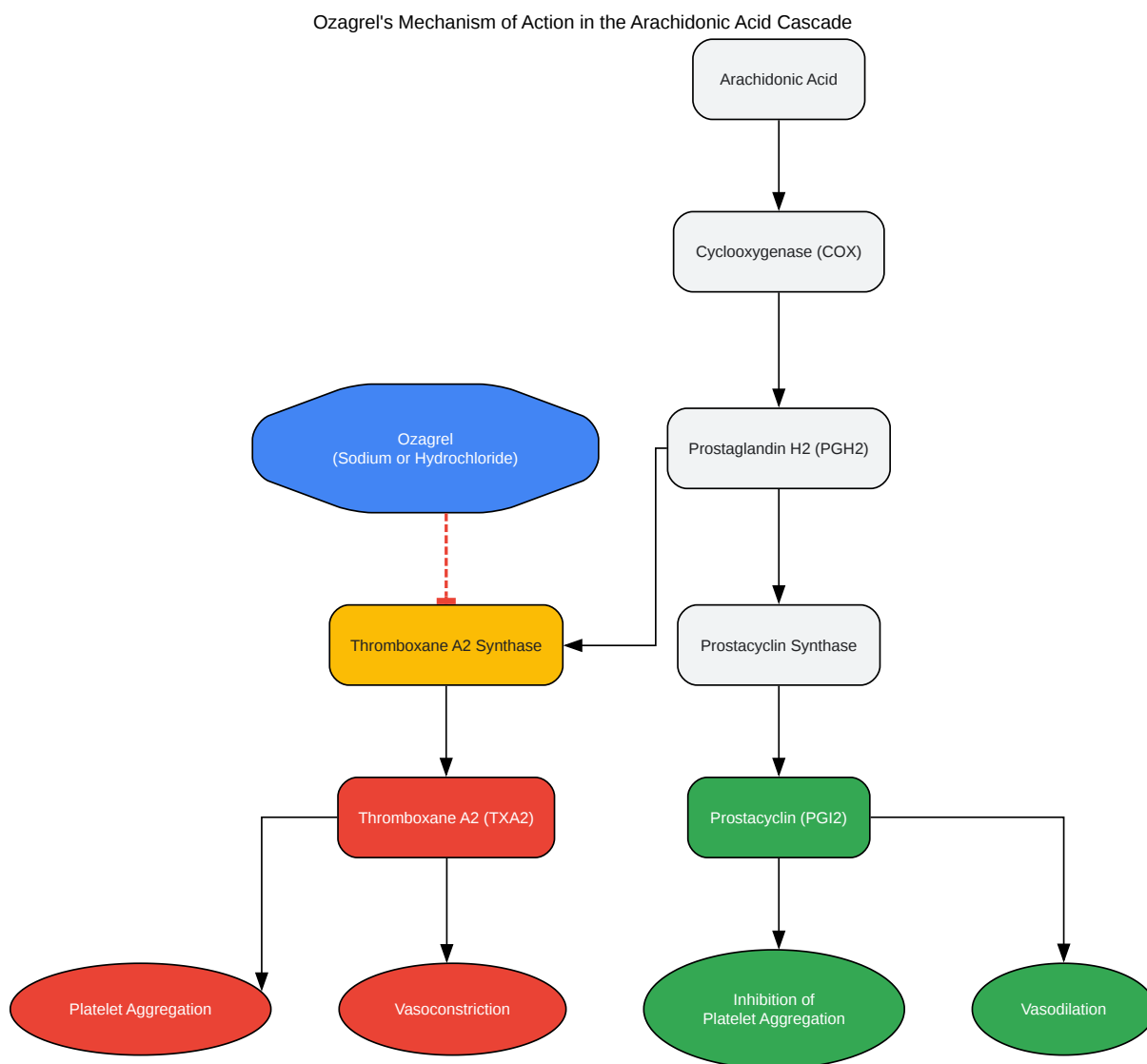
Property	Ozagrel Sodium	Ozagrel Hydrochloride
IUPAC Name	sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate[5]	(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride[6]
Chemical Formula	C ₁₃ H ₁₁ N ₂ NaO ₂ [5]	C ₁₃ H ₁₃ ClN ₂ O ₂ [6]
Molecular Weight	250.23 g/mol [5]	264.71 g/mol [6]
CAS Number	189224-26-8[5]	78712-43-3[6]
Appearance	White powder	White powder[7]
Solubility	Data not readily available in searched results.	Soluble to 100 mM in water.[8] Soluble in DMSO (53-65 mg/mL).[9][10]

Mechanism of Action and Signaling Pathway

Both **Ozagrel** sodium and **Ozagrel** hydrochloride exert their pharmacological effects through the selective inhibition of thromboxane A₂ synthase.[3][11] This enzyme is responsible for the conversion of prostaglandin H₂ (PGH₂) to thromboxane A₂ (TXA₂). The inhibition of TXA₂ synthase by **Ozagrel** leads to a reduction in TXA₂ levels, which in turn decreases platelet aggregation and vasoconstriction.[11]

Furthermore, the inhibition of TXA₂ synthase can lead to a "shunting" of the PGH₂ substrate towards the synthesis of other prostanoids, such as prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation.[1] This dual action of reducing pro-thrombotic and vasoconstrictive signals while potentially increasing anti-thrombotic and vasodilatory signals is a key aspect of **Ozagrel**'s mechanism of action.[11]

Signaling Pathway of Ozagrel's Action



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Ozagrel's inhibition of Thromboxane A2 Synthase.

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize key quantitative data for **Ozagrel** from various research studies. It is important to note that in many publications, the specific salt form is not explicitly stated, or the name "**Ozagrel**" is used generically.

In Vitro Efficacy

Parameter	Value	Species/System	Salt Form Specified	Reference
IC ₅₀ (Thromboxane A2 Synthase)	4 nM	Not specified	Hydrochloride	[8]
IC ₅₀ (Thromboxane A2 Synthase)	11 nM	Rabbit Platelet	Not specified	[12]
IC ₅₀ (Platelet Aggregation - Arachidonic Acid induced)	53.12 µM	Not specified	Sodium	[13]

In Vivo Efficacy

Model	Dosage	Effect	Salt Form Specified	Reference
Rat MCAO Model	3 mg/kg	Decreased cortical infarction area and volume	Not specified	[14]
Rat Microthrombosis Model	Not specified	Suppressive effects on neurologic deficits	Not specified	[14]
Acetaminophen-induced Hepatotoxicity in Mice	200 mg/kg	Attenuated mortality and liver damage	Hydrochloride	[15]
Rat Femoral Vein Thrombosis	ID ₅₀ = 13.7 mg/kg (p.o.)	Inhibition of thrombus formation	Not specified (OKY-046)	[16]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing research. The following sections provide methodologies for key assays used to evaluate the activity of **Ozagrel**.

Thromboxane A2 Synthase Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a compound on the activity of isolated thromboxane A2 synthase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Ozagrel** for TXA2 synthase.

Materials:

- Platelet microsomes (as a source of TXA2 synthase)

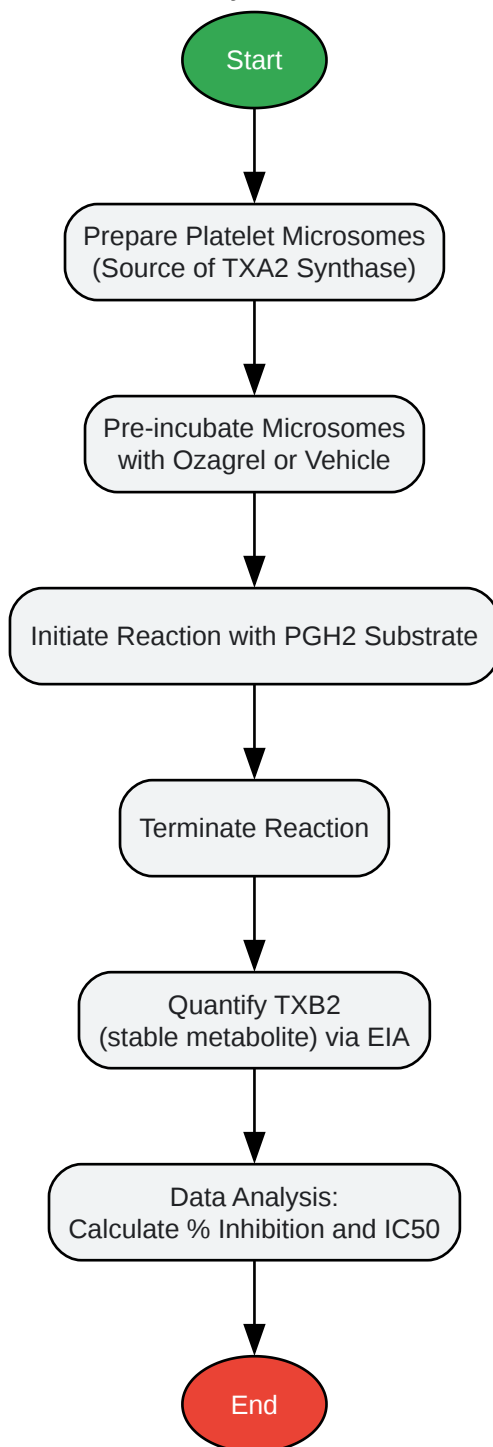
- Prostaglandin H2 (PGH2) substrate
- **Ozagrel** (sodium or hydrochloride) test compound
- Buffer solution (e.g., Tris-HCl)
- Reaction termination solution (e.g., citric acid)
- Enzyme immunoassay (EIA) kit for Thromboxane B2 (TXB2), the stable metabolite of TXA2

Procedure:

- Preparation of Platelet Microsomes:
 - Isolate human platelets from whole blood via differential centrifugation.
 - Wash the isolated platelets.
 - Disrupt the platelet cell membranes through sonication or nitrogen cavitation.
 - Isolate the microsomal fraction, which is rich in TXA2 synthase, by ultracentrifugation.[\[2\]](#)
- Enzyme Reaction:
 - Pre-incubate the platelet microsome preparation with various concentrations of **Ozagrel** or a vehicle control in a buffer solution at 37°C for a specified time.[\[17\]](#)
 - Initiate the enzymatic reaction by adding the PGH2 substrate.
 - Allow the reaction to proceed for a defined period (e.g., 1-2 minutes) at 37°C.[\[2\]](#)
- Reaction Termination:
 - Stop the reaction by adding a termination solution.[\[17\]](#)
- Quantification of TXB2:
 - Measure the concentration of TXB2 in each reaction mixture using a competitive EIA kit, following the manufacturer's instructions.[\[17\]](#)

- Data Analysis:
 - Calculate the percentage of inhibition of TXA2 synthase activity for each **Ozagrel** concentration compared to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the drug concentration to generate a dose-response curve and determine the IC₅₀ value.[\[17\]](#)

Workflow for TXA2 Synthase Inhibition Assay

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Workflow for TXA2 Synthase Inhibition Assay.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay assesses the effect of a compound on platelet aggregation in response to an agonist.

Objective: To measure the ability of **Ozagrel** to inhibit platelet aggregation induced by various agonists.

Materials:

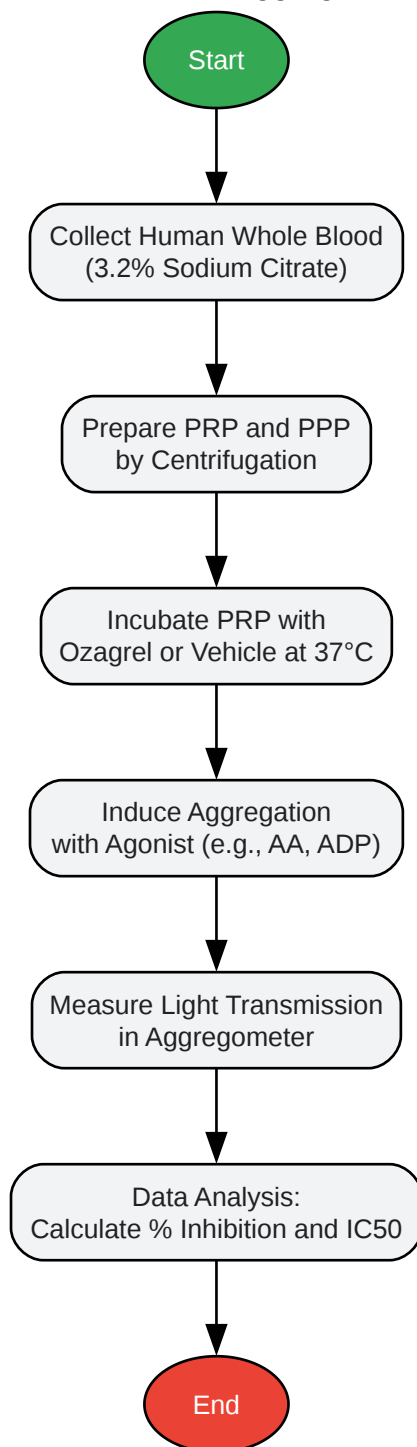
- Freshly drawn human whole blood collected in sodium citrate (3.2%) anticoagulant.[\[18\]](#)
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
- Platelet agonists (e.g., arachidonic acid, ADP, collagen).[\[18\]](#)
- **Ozagrel** (sodium or hydrochloride) test compound.
- Saline solution.
- Light transmission aggregometer.

Procedure:

- Preparation of PRP and PPP:
 - Collect human whole blood into tubes containing 3.2% sodium citrate.[\[18\]](#)
 - Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-20 minutes at room temperature to obtain PRP (the supernatant).[\[19\]](#)
 - To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2500 x g) for 15 minutes.[\[19\]](#)
- Aggregometry:
 - Pre-warm PRP samples to 37°C.

- Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.[\[20\]](#)
- Place a specific volume of PRP into the aggregometer cuvettes with a magnetic stir bar.
- Add the desired concentration of **Ozagrel** or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
- Initiate platelet aggregation by adding a working concentration of a platelet agonist.
- Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.[\[21\]](#)
- Data Analysis:
 - Calculate the percentage of inhibition of aggregation relative to the vehicle control.
 - Determine the IC₅₀ value from the dose-response curve.[\[22\]](#)

Workflow for Platelet Aggregation Assay



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Workflow for Platelet Aggregation Assay.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used animal model to mimic focal cerebral ischemia, characteristic of human stroke.

Objective: To evaluate the neuroprotective effects of **Ozagrel** in a model of ischemic stroke.

Materials:

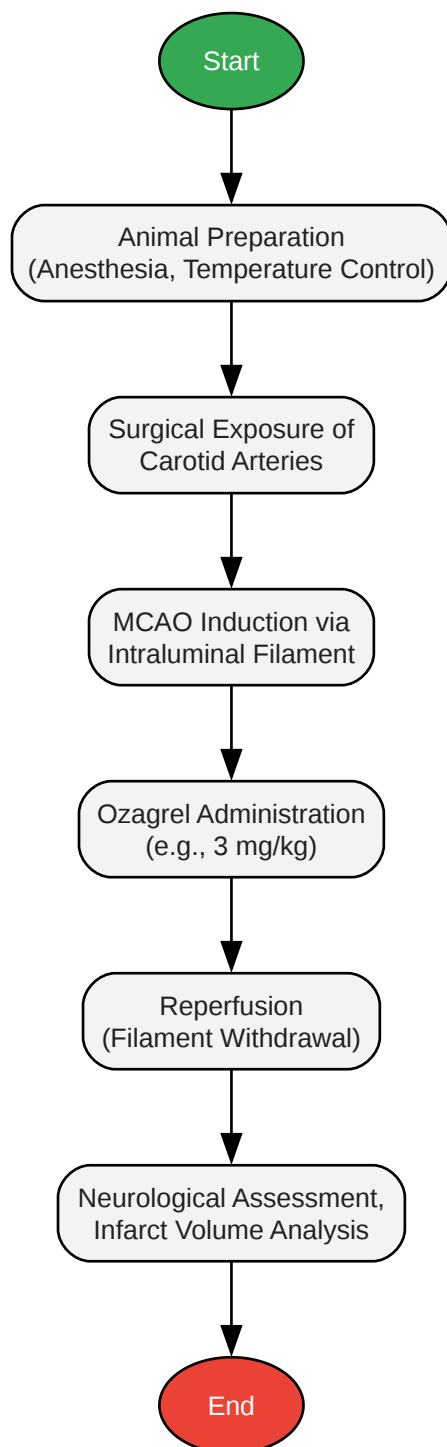
- Male Sprague-Dawley rats (270-320 g).[23]
- Anesthetic (e.g., ketamine/xylazine or isoflurane).[23]
- 4-0 nylon monofilament with a silicon-coated tip.[23]
- Surgical microscope or loupes.
- Microvascular clips and standard surgical instruments.

Procedure:

- Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at $37.5 \pm 0.5^{\circ}\text{C}$.[23]
- Surgical Exposure: Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[23]
- Vessel Ligation: Ligate the distal ECA and the proximal CCA. Place a temporary microvascular clip on the ICA.[23]
- Filament Insertion: Introduce the monofilament through an incision in the ECA stump into the ICA. Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).[23]
- Occlusion and Reperfusion: For transient MCAO, the filament is kept in place for a defined period (e.g., 90 or 120 minutes) before withdrawal to allow for reperfusion. For permanent MCAO, the filament is left in place.[23]
- Drug Administration: Administer **Ozagrel** (e.g., 3 mg/kg) at a designated time point (before, during, or after occlusion).[14]

- Assessment: Evaluate neurological deficits, infarct volume (e.g., using TTC staining), and other relevant molecular or histological markers at a predetermined time point after MCAO. [\[23\]](#)

Workflow for In Vivo MCAO Model

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Workflow for the In Vivo MCAO Model.

Clinical Significance and Applications in Research

Both **Ozagrel** sodium and hydrochloride are utilized in clinical and preclinical research to investigate the role of the thromboxane pathway in various pathologies. A meta-analysis of randomized controlled trials suggests that sodium **ozagrel** is effective for improving neurological impairment in patients with acute ischemic stroke.[24][25] It has also been studied for its potential in managing thromboembolism during neurointerventional procedures and for its protective effects against drug-induced liver injury.[15][26]

For researchers, the choice between the sodium and hydrochloride salt may be influenced by factors such as solubility in a desired vehicle for administration and the specific requirements of the experimental model. The hydrochloride salt's documented solubility in water may make it a more convenient choice for aqueous formulations.[8]

Conclusion

Ozagrel, in both its sodium and hydrochloride salt forms, is a powerful research tool for elucidating the role of thromboxane A2 in health and disease. While a direct comparative study of the two salt forms is not readily available in the literature, this guide provides a compilation of the existing data on their properties and applications. The detailed experimental protocols and workflows presented herein offer a foundation for researchers to design and conduct robust studies investigating the therapeutic potential of this selective thromboxane A2 synthase inhibitor. The choice of salt form should be made based on the specific experimental needs, with careful consideration of its physicochemical properties.

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